molecular formula C23H23N5O2S B2590842 N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941886-39-1

N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2590842
CAS RN: 941886-39-1
M. Wt: 433.53
InChI Key: UDMZPHZIDUIKGD-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazole-based compounds that have been extensively studied for their biological activities.

Scientific Research Applications

Antiviral Applications

Researchers have synthesized derivatives of similar thiazoline compounds, which showed potential as water-soluble precursors for antiviral agents. These compounds demonstrated high activity against influenza A2 and Coxsackie B1 viruses in vitro. Their water solubility and rapid hydrolysis at physiological pH values make them candidates for intranasal administration against respiratory infections caused by viruses (Harnden et al., 1979).

Urease Inhibition for Therapeutic Applications

Another study focused on the synthesis of indole-based hybrid scaffolds with oxadiazole and N-(substituted-phenyl)butanamides, which were potent inhibitors of the urease enzyme. These compounds were suggested as valuable therapeutic agents, indicating their potential in drug design programs for conditions where urease activity is a concern (Nazir et al., 2018).

Anticancer Activity

Compounds with a thiazole core have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. A series of 5-(2′-indolyl)thiazoles showed encouraging anticancer activity, suggesting their potential for further study in cancer treatment (Vaddula et al., 2016).

Antimicrobial and Antifungal Properties

Thiazolylcarboxamide derivatives synthesized from 2-aminothiazole showed significant antibacterial and antifungal activities against various strains. These findings suggest that compounds with a thiazole backbone may serve as leads for the development of new antimicrobial and antifungal agents (Wazalwar et al., 2019).

Synthesis and Characterization for Material Science

Research into the synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives highlighted their potential in material science. The compounds showed significant nonlinear optical (NLO) properties, suggesting applications in technological advancements (Haroon et al., 2019).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-6-5-7-17(12-14)27-22(30)28-23-26-15(2)20(31-23)21(29)24-11-10-16-13-25-19-9-4-3-8-18(16)19/h3-9,12-13,25H,10-11H2,1-2H3,(H,24,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMZPHZIDUIKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

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